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molecular formula C12H9NOS B8436226 2-Aminodibenzothiophene-5-oxide

2-Aminodibenzothiophene-5-oxide

Cat. No. B8436226
M. Wt: 215.27 g/mol
InChI Key: VWTNSHCRBCZWGQ-UHFFFAOYSA-N
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Patent
US04018780

Procedure details

A mixture of 150 g. of crude 2-bromodibenzothiophene-5-oxide, 160 g. of cuprous bromide and 1700 ml. of ammonium hydroxide is heated at 200° C. in a pressure reactor for about 12 hours. The mixture is then filtered, and the residue is washed with water, then heated in methanol and filtered hot. The product is recrystallized by cooling and separated by filtration to give 2-aminodibenzothiophene-5-oxide, m.p. 169°-172° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:15]=[CH:14][C:5]2[S:6](=[O:13])[C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:4]=2[CH:3]=1.[OH-].[NH4+:17]>>[NH2:17][C:2]1[CH:15]=[CH:14][C:5]2[S:6](=[O:13])[C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(S(C3=C2C=CC=C3)=O)C=C1
Step Two
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 150 g
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
the residue is washed with water
TEMPERATURE
Type
TEMPERATURE
Details
heated in methanol
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
The product is recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
separated by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(S(C3=C2C=CC=C3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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